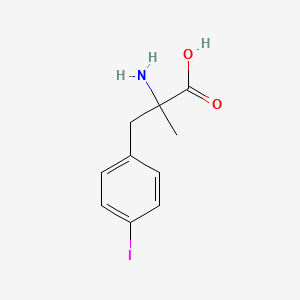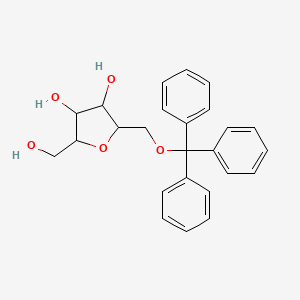
Sodium;2,3,4,5-tetrahydroxyhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2,3,4,5-tetrahidroxihexanoato es un compuesto químico con la fórmula molecular Na[C6H9O7]. Es una sal de sodio derivada de un ácido hexanoico con múltiples grupos hidroxilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Sodium;2,3,4,5-tetrahidroxihexanoato generalmente implica la reacción de derivados del ácido hexanoico con hidróxido de sodio. El proceso incluye:
Materiales de partida: Derivados del ácido hexanoico e hidróxido de sodio.
Condiciones de reacción: La reacción generalmente se lleva a cabo en un medio acuoso a temperaturas elevadas para asegurar una conversión completa.
Purificación: El producto se purifica mediante cristalización u otros métodos adecuados para obtener el compuesto deseado con alta pureza.
Métodos de producción industrial: La producción industrial de Sodium;2,3,4,5-tetrahidroxihexanoato sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:
Reactores a gran escala: Utilización de reactores grandes para manejar cantidades a granel de reactivos.
Procesamiento continuo: Implementación de técnicas de procesamiento continuo para mejorar la eficiencia y el rendimiento.
Control de calidad: Medidas de control de calidad rigurosas para garantizar la consistencia y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: Sodium;2,3,4,5-tetrahidroxihexanoato sufre varias reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar las cetonas o los aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes correspondientes.
Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes:
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Agentes halogenantes, agentes sulfonantes.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen cetonas, aldehídos, alcoholes y varios derivados sustituidos.
Aplicaciones Científicas De Investigación
Sodium;2,3,4,5-tetrahidroxihexanoato tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como precursor para la síntesis de moléculas complejas.
Biología: Se investiga su posible papel en las vías metabólicas y como sonda bioquímica.
Medicina: Se explora su potencial terapéutico en el tratamiento de ciertas afecciones médicas.
Industria: Se utiliza en la producción de productos químicos especiales y como aditivo en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de Sodium;2,3,4,5-tetrahidroxihexanoato involucra su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto interactúa con enzimas y receptores involucrados en los procesos metabólicos.
Vías: Influye en las vías relacionadas con el metabolismo de los carbohidratos y la producción de energía.
Compuestos similares:
Sodium;2,3,4,5-tetrahidroxihexanoato: Único debido a su patrón de hidroxilación específico.
Derivados de Sodium;2,3,4,5-tetrahidroxihexanoato: Compuestos con estructuras similares pero diferentes grupos funcionales.
Singularidad: Sodium;2,3,4,5-tetrahidroxihexanoato destaca por su disposición específica de grupos hidroxilo, que le confiere propiedades químicas y biológicas únicas.
Comparación Con Compuestos Similares
Sodium;2,3,4,5-tetrahydroxyhexanoate: Unique due to its specific hydroxylation pattern.
This compound Derivatives: Compounds with similar structures but different functional groups.
Uniqueness: this compound stands out due to its specific arrangement of hydroxyl groups, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C6H11NaO6 |
|---|---|
Peso molecular |
202.14 g/mol |
Nombre IUPAC |
sodium;2,3,4,5-tetrahydroxyhexanoate |
InChI |
InChI=1S/C6H12O6.Na/c1-2(7)3(8)4(9)5(10)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1 |
Clave InChI |
ULOLBEMWUZGFHH-UHFFFAOYSA-M |
SMILES canónico |
CC(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl) acetate](/img/structure/B12318900.png)
![L-Lysinamide,N2-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-tyrosyl-L-alanyl-L-norvalyl-L-tryptophyl-L-methionyl-N6-(2,4-dinitrophenyl)-](/img/structure/B12318904.png)
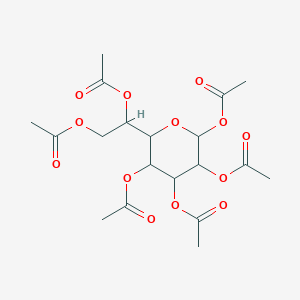
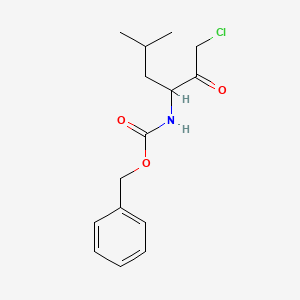
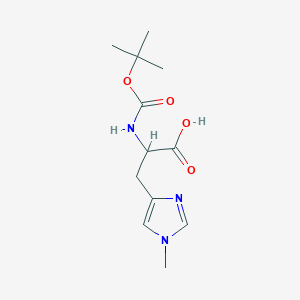
![2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B12318922.png)

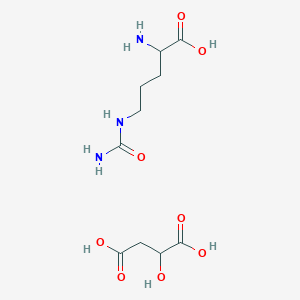
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B12318946.png)
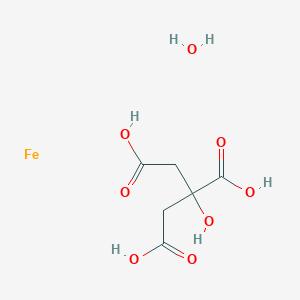
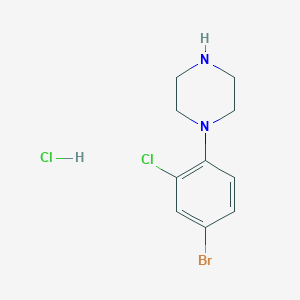
![Bicyclo[3.1.0]hexan-3-ylmethanol](/img/structure/B12318971.png)
